molecular formula C30H44NOPS B12496671 (R)-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](phenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

(R)-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](phenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12496671
M. Wt: 497.7 g/mol
InChI Key: JQOGHPACTGDYMR-UHFFFAOYSA-N
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Description

®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in organic chemistry. Its unique structure, featuring both phosphine and sulfinamide groups, allows it to interact with a wide range of substrates, enhancing the selectivity and efficiency of chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide typically involves the following steps:

    Formation of the Phosphine Ligand: The dicyclohexylphosphine group is introduced through a reaction between dicyclohexylphosphine and a suitable aryl halide under palladium-catalyzed conditions.

    Introduction of the Sulfinamide Group: The sulfinamide moiety is synthesized by reacting a sulfinyl chloride with a secondary amine, followed by purification.

    Coupling of the Phosphine and Sulfinamide Groups: The final step involves coupling the phosphine and sulfinamide intermediates using a suitable coupling agent, such as a carbodiimide, under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to form amines.

    Substitution: The compound can participate in substitution reactions, where the phosphine or sulfinamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve the use of halides and nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: Utilized in the development of drugs and therapeutic agents, particularly those requiring high enantioselectivity.

    Industry: Applied in the production of fine chemicals and advanced materials, where precise control over molecular structure is essential.

Mechanism of Action

The mechanism of action of ®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide involves its interaction with metal catalysts to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The phosphine group coordinates with the metal center, while the sulfinamide group provides additional steric and electronic effects, enhancing the overall catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    ®-N-®-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide: Similar structure but with diphenylphosphine instead of dicyclohexylphosphine.

    ®-N-®-[2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide: Contains di-tert-butylphosphine group.

Uniqueness

The uniqueness of ®-N-®-[2-(Dicyclohexylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide lies in its combination of dicyclohexylphosphine and sulfinamide groups, which provide a balance of steric bulk and electronic properties. This makes it particularly effective in asymmetric catalysis, offering high enantioselectivity and broad substrate compatibility.

Properties

Molecular Formula

C30H44NOPS

Molecular Weight

497.7 g/mol

IUPAC Name

N-[(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C30H44NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5,8-9,14-17,22-23,25-26,29H,6-7,10-13,18-21H2,1-4H3

InChI Key

JQOGHPACTGDYMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Origin of Product

United States

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